

Isotopic Purity of Enterolactone-d6: A Technical Guide

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Compound of Interest

Compound Name: Enterolactone-d6

Cat. No.: B12413625

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of **Enterolactone-d6**, a deuterated analog of the mammalian lignan Enterolactone. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. Below, you will find key data on isotopic distribution, detailed experimental methodologies for purity assessment, and visual diagrams to illustrate the analytical workflow.

Data Presentation: Isotopic Purity of Deuterated Enterolactone

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of the molecule that contains the desired number of deuterium atoms. Commercially available deuterated compounds undergo rigorous testing to determine the distribution of isotopic species. While a specific Certificate of Analysis for every batch of **Enterolactone-d6** will provide the most accurate data, the following table represents typical specifications for a high-quality batch of a d6-labeled compound, based on data from suppliers of similar deuterated standards.

Isotopic Species	Description	Representative Abundance (%)
d0	Unlabeled Enterolactone	0.01
d1	Enterolactone with 1 Deuterium	0.02
d2	Enterolactone with 2 Deuteriums	0.03
d3	Enterolactone with 3 Deuteriums	0.18
d4	Enterolactone with 4 Deuteriums	9.21
d5	Enterolactone with 5 Deuteriums	22.12
d6	Enterolactone with 6 Deuteriums	68.43

Note: The data presented is representative and derived from a Certificate of Analysis for a similar d6-labeled compound. Actual values for a specific lot of **Enterolactone-d6** should be obtained from the supplier's Certificate of Analysis.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like **Enterolactone-d6** relies on sophisticated analytical techniques capable of differentiating between molecules with very small mass differences. The primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the analysis of deuterated compounds, high-resolution mass spectrometry

(HRMS) is often employed to resolve the isotopic peaks.

Methodology:

- **Sample Preparation:** A solution of **Enterolactone-d6** is prepared in a suitable solvent, typically methanol or acetonitrile.
- **Ionization:** The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI). ESI is preferred as it minimizes fragmentation of the molecule, allowing for the accurate determination of the molecular ion's isotopic distribution.
- **Mass Analysis:** The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The analyzer separates the ions based on their mass-to-charge ratio.
- **Data Acquisition:** The detector records the abundance of each ion, generating a mass spectrum. The spectrum will show a cluster of peaks corresponding to the different isotopic species (d0, d1, d2, d3, d4, d5, and d6).
- **Data Analysis:** The relative intensity of each isotopic peak is used to calculate the percentage of each species, and thus the overall isotopic purity of the d6-labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another essential tool for the characterization of deuterated compounds. While ^1H NMR can be used to observe the absence of signals at the sites of deuteration, ^2H (Deuterium) NMR can directly detect the deuterium nuclei.

Methodology:

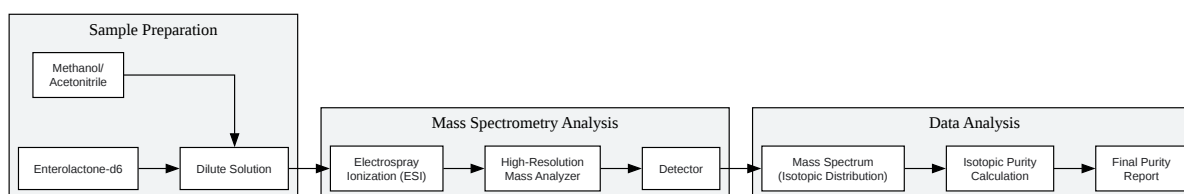
- **Sample Preparation:** A solution of **Enterolactone-d6** is prepared in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).
- **^1H NMR Analysis:** A standard proton NMR spectrum is acquired. The integration of the remaining proton signals in the regions expected to be deuterated is compared to the integration of a non-deuterated portion of the molecule or an internal standard. A significant

reduction in the integral of the signals corresponding to the deuterated positions indicates successful labeling.

- ^2H NMR Analysis: A deuterium NMR spectrum is acquired. This spectrum will show signals corresponding to the deuterium atoms in the molecule, confirming their presence and providing information about their chemical environment.
- Purity Calculation: The relative integrals of the signals in the ^1H NMR spectrum can be used to estimate the isotopic enrichment at each labeled position.

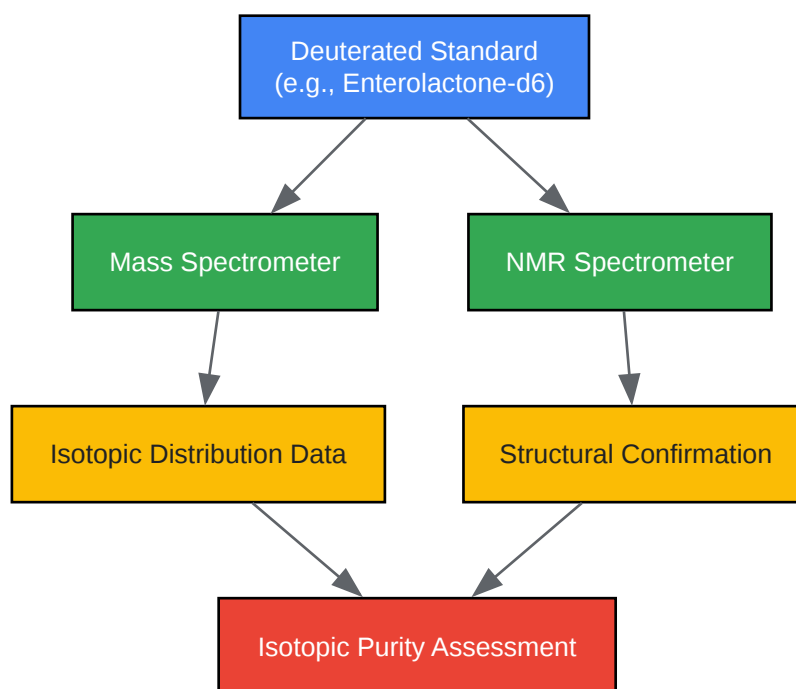
Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for determining the isotopic purity of a deuterated compound using mass spectrometry.



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Workflow for Isotopic Purity Determination by Mass Spectrometry.



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Logical Relationship of Analytical Techniques for Purity Assessment.

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